molecular formula C22H19ClN4O B11468995 N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide

N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide

Cat. No.: B11468995
M. Wt: 390.9 g/mol
InChI Key: ROOQRJZSCJIODV-UHFFFAOYSA-N
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Description

N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a benzotriazole ring fused with a benzamide moiety, imparts it with distinctive chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate by reacting 3-chloro-4-methylaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield the benzotriazole ring.

    Coupling Reaction: The benzotriazole intermediate is then coupled with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized as a stabilizer in polymers and as a UV absorber in various materials.

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and receptors, modulating their activity. Additionally, the compound’s ability to absorb UV light makes it effective in protecting materials from UV-induced degradation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide
  • N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-4-ethylbenzamide

Uniqueness

N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide is unique due to its specific benzotriazole structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and stability profiles, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H19ClN4O

Molecular Weight

390.9 g/mol

IUPAC Name

N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-4-ethylbenzamide

InChI

InChI=1S/C22H19ClN4O/c1-3-15-5-7-16(8-6-15)22(28)24-17-9-11-20-21(12-17)26-27(25-20)18-10-4-14(2)19(23)13-18/h4-13H,3H2,1-2H3,(H,24,28)

InChI Key

ROOQRJZSCJIODV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=C(C=C4)C)Cl

Origin of Product

United States

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